2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a unique combination of a sulfonyl group, azetidine ring, and triazole moiety, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the sulfonyl group: The azetidine intermediate is then reacted with a sulfonyl chloride derivative of 3-chloro-4-fluorophenyl to form the sulfonylated azetidine.
Formation of the triazole ring: The final step involves the cycloaddition reaction between the sulfonylated azetidine and an azide compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering new treatment options for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring may facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- 2-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Uniqueness
2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring This combination can enhance its biological activity and selectivity compared to similar compounds
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O2S/c12-10-5-9(1-2-11(10)13)20(18,19)16-6-8(7-16)17-14-3-4-15-17/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJQFIABAJTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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